2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Overview
Description
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid is an organic compound with the molecular formula C10H9ClN2O3 It is a derivative of benzoic acid, featuring a chloro substituent and an oxoimidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzoic acid and 2-oxoimidazolidine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as sulfuric acid or hydrochloric acid, is often used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxoimidazolidinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the oxoimidazolidinyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme Δ1-pyrroline-5-carboxylate reductase 1 (PYCR1), which is involved in proline biosynthesis. This inhibition disrupts the metabolic pathways in cancer cells, leading to reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid
- 2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PYCR1 sets it apart from other similar compounds, making it a valuable target for drug development and research .
Properties
IUPAC Name |
2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLWJXSPVCHJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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